

Spectroscopic Profile of Deca-2,4,6,8-tetraenal: A Comparative Guide

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Compound of Interest

Compound Name: *Deca-2,4,6,8-tetraenal*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and quality control. This guide provides a detailed cross-reference of the spectroscopic data for **Deca-2,4,6,8-tetraenal**, a polyunsaturated aldehyde with significant potential in various research and development applications. The data is presented in comparison with related polyenals to offer a clearer perspective on the influence of conjugation on spectroscopic properties.

Deca-2,4,6,8-tetraenal ($C_{10}H_{12}O$) is a ten-carbon aldehyde containing a conjugated system of four double bonds. This extensive conjugation is a key determinant of its chemical and physical properties, most notably its strong absorption in the UV-Visible region. This guide will delve into the characteristic spectroscopic features of this compound across various analytical techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Deca-2,4,6,8-tetraenal** and comparable, shorter-chain polyenals. This comparative approach highlights the systematic shifts in spectroscopic properties with increasing conjugation.

UV-Visible Spectroscopy

The length of the conjugated π -system in polyenals directly influences their UV-Visible absorption maxima (λ_{max}). As the number of conjugated double bonds increases, the energy

required for electronic transitions decreases, resulting in a bathochromic (red) shift to longer wavelengths.

Compound	Number of Conjugated Double Bonds	Solvent	λ _{max} (nm)	Molar Absorptivity (ε)
2,4-Decadienal	2	Not Specified	~270	Not Specified
(2E,4E,6E)-Octa- 2,4,6-trienal	3	Chloroform	319	39,000
(2E,4E,6E,8E)- Deca-2,4,6,8- tetraenal	4	Chloroform	341	44,000

Table 1: UV-Visible absorption data for selected polyenals, demonstrating the bathochromic shift with increasing conjugation.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For polyenals, the key characteristic absorptions are from the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

Compound	C=O Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	Aldehyde C-H Stretch (cm ⁻¹)
(2E,4E,6E,8E)-Deca- 2,4,6,8-tetraenal	1650-1700 (strong)	1550-1650	Observable
2,4,6-Octatrienal	Data not available	Data not available	Data not available
2,4-Decadienal	Data not available	Data not available	Data not available

Table 2: Characteristic Infrared absorption regions for **Deca-2,4,6,8-tetraenal**.[\[1\]](#) Specific peak data for the comparative compounds is not readily available in the searched literature.

The extended conjugation in **Deca-2,4,6,8-tetraenal** is expected to shift the C=O and C=C stretching frequencies to lower wavenumbers compared to less conjugated systems.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For polyenals, the chemical shifts of the vinylic and aldehydic protons and carbons are particularly informative.

¹H NMR Spectroscopy (ppm)

Compound	Aldehyde Proton (CHO)	Vinylic Protons (C=C-H)
(2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal	~9.5 - 9.9	~5.0 - 7.5
2,4,6-Octatrienal	Data not available	Data not available
2,4-Decadienal	Data not available	Data not available

Table 3: Expected ¹H NMR chemical shift regions for **Deca-2,4,6,8-tetraenal**. Specific experimental data is not readily available in the searched literature.

¹³C NMR Spectroscopy (ppm)

Compound	Aldehyde Carbon (C=O)	Vinylic Carbons (C=C)
(2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal	~190 - 200	~115 - 150
2,4,6-Octatrienal	Data not available	Data not available
2,4-Decadienal	Data not available	Data not available

Table 4: Expected ¹³C NMR chemical shift regions for **Deca-2,4,6,8-tetraenal**. Specific experimental data is not readily available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z)
(2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal	148.20	Data not available
2,4,6-Octatrienal	122.16	Data not available
2,4-Decadienal	152.23	98, 81, 67, 57, 41

Table 5: Mass spectrometry data for selected polyenals.[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the spectroscopic techniques discussed.

UV-Visible Spectroscopy:

- **Sample Preparation:** A solution of the analyte is prepared in a UV-transparent solvent (e.g., chloroform, ethanol, or hexane) at a known concentration.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Measurement:** The spectrophotometer is first zeroed with a cuvette containing the pure solvent (blank). The sample solution is then placed in the sample beam path, and the absorbance is measured across a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Measurement: A background spectrum of the empty sample holder (or the salt plates) is recorded. The sample is then placed in the IR beam, and the spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

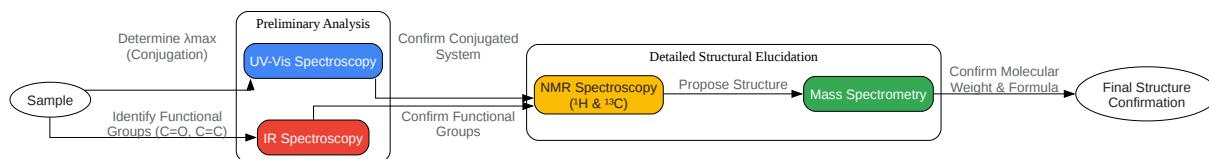
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.
- Instrumentation: A high-field NMR spectrometer is used.
- Measurement: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a single pulse experiment is typically performed. For ^{13}C NMR, proton decoupling is often used to simplify the spectrum. The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry:

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
- Ionization: The sample molecules are ionized using techniques such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a polyenal like **Deca-2,4,6,8-tetraenal**.



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Caption: A logical workflow for the spectroscopic analysis of a polyenal.

This guide provides a foundational cross-reference for the spectroscopic data of **Deca-2,4,6,8-tetraenal**. While specific experimental data for some techniques were not available in the public domain, the provided information, based on established spectroscopic principles and data from analogous compounds, offers a robust starting point for researchers. The detailed experimental protocols and the logical workflow diagram further support the practical application of this knowledge in a laboratory setting.

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References

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